N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H9ClN2O2S2 and its molecular weight is 300.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies and Molecular Interactions :
- The molecular structure of similar acetamide compounds has been studied using crystallography. For example, in a study by Saravanan et al. (2016), the chlorophenyl ring orientation and intermolecular interactions of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide were explored, highlighting its potential for further chemical modifications (Saravanan et al., 2016).
Synthesis and Characterization :
- Research has been conducted on the synthesis and spectroscopic characterization of related compounds. For instance, Salian et al. (2017) synthesized and characterized N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, providing insights into its chemical properties (Salian et al., 2017).
Potential Antibacterial Applications :
- Desai et al. (2008) studied several acetamide derivatives, including compounds related to N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, for their antibacterial activity against gram-positive and gram-negative bacteria. The study included QSAR (Quantitative Structure-Activity Relationship) analysis to understand the impact of different structural features on antibacterial potency (Desai et al., 2008).
Anticancer Activity :
- A study by Evren et al. (2019) synthesized new derivatives by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives and evaluated them for their anticancer activity, particularly against lung adenocarcinoma cells (Evren et al., 2019).
- Additionally, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating significant anticancer activity against various human tumor cell lines (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities :
- Mistry et al. (2009) conducted research on novel thiazolidinone and acetidinone derivatives, including compounds similar to the target molecule, for their antimicrobial activity against different microorganisms (Mistry et al., 2009).
- Mahajan et al. (2008) synthesized a series of thiazole compounds containing a mercapto group and evaluated their antibacterial and antifungal activities (Mahajan et al., 2008).
Photochemical and Thermochemical Modeling :
- Mary et al. (2020) performed photochemical and thermochemical modeling of bioactive benzothiazolinone acetamide analogs, indicating their potential use in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-6-3-1-2-4-7(6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDYDXZXJONIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=S)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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